molecular formula C10H20OSi B14435062 Cyclohexanone, 2-[(trimethylsilyl)methyl]- CAS No. 75142-63-1

Cyclohexanone, 2-[(trimethylsilyl)methyl]-

Cat. No.: B14435062
CAS No.: 75142-63-1
M. Wt: 184.35 g/mol
InChI Key: HALPZTJLWJQDCJ-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[(trimethylsilyl)methyl]- is an organic compound with the molecular formula C10H20OSi. It is a derivative of cyclohexanone, where a trimethylsilyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[(trimethylsilyl)methyl]- typically involves the reaction of cyclohexanone with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Cyclohexanone+Trimethylsilylmethyl chlorideNaHCyclohexanone, 2-[(trimethylsilyl)methyl]-\text{Cyclohexanone} + \text{Trimethylsilylmethyl chloride} \xrightarrow{\text{NaH}} \text{Cyclohexanone, 2-[(trimethylsilyl)methyl]-} Cyclohexanone+Trimethylsilylmethyl chlorideNaH​Cyclohexanone, 2-[(trimethylsilyl)methyl]-

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the removal of the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclohexanone, 2-[(trimethylsilyl)methyl]- is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanone, 2-[(trimethylsilyl)methyl]- exerts its effects involves interactions with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ketone group is a key functional site for nucleophilic addition and other transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2-methyl-: This compound has a methyl group instead of a trimethylsilyl group.

    Cyclohexanone: The parent compound without any substituents on the ring.

    2-Trimethylsilyl-3-methyl-cyclohexenone: A related compound with a different substitution pattern.

Uniqueness

Cyclohexanone, 2-[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

75142-63-1

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

2-(trimethylsilylmethyl)cyclohexan-1-one

InChI

InChI=1S/C10H20OSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h9H,4-8H2,1-3H3

InChI Key

HALPZTJLWJQDCJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1CCCCC1=O

Origin of Product

United States

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